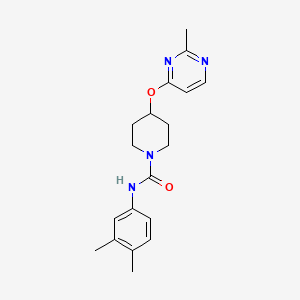![molecular formula C16H19N3O5S2 B2862421 N-[4-[2-ethylsulfonyl-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide CAS No. 851780-94-4](/img/structure/B2862421.png)
N-[4-[2-ethylsulfonyl-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-[4-[2-ethylsulfonyl-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide” is a complex organic molecule that contains several functional groups, including a furan ring, a pyrazole ring, a sulfonamide group, and an ethylsulfonyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the furan and pyrazole rings, the introduction of the ethylsulfonyl group, and finally the coupling with the phenylmethanesulfonamide .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the furan and pyrazole rings, which are five-membered rings with heteroatoms (oxygen in the case of furan, and nitrogen in the case of pyrazole). The ethylsulfonyl group would be attached to one of the carbon atoms of the pyrazole ring, and the phenylmethanesulfonamide would be attached to another carbon atom of the same ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the furan ring is aromatic and relatively stable, but can undergo electrophilic substitution reactions. The pyrazole ring can also participate in various reactions, especially at the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the size and shape of the molecule, the presence and position of the various functional groups, and the overall charge distribution within the molecule .Wissenschaftliche Forschungsanwendungen
Green Chemistry Applications
One study explored a two-phase system for the synthesis of furylmethane derivatives, highlighting the potential of using –SO3H functionalized ionic liquids in green chemistry. This approach significantly suppresses polymer formation, thereby increasing the yield of tri(furyl)methane, a process that can be linked to the synthesis pathways involving similar sulfonamide compounds (Shinde & Rode, 2017).
Enzyme Inhibition Studies
Furan sulfonylhydrazones, derived from methane sulfonic acid hydrazide, have shown inhibition activities against carbonic anhydrase I, suggesting a role for sulfonamide derivatives in enzyme inhibition studies (Gündüzalp et al., 2016).
Catalytic Synthesis
Research into borinic acid catalyzed stereo- and regioselective couplings of glycosyl methanesulfonates with pyranoside and furanoside acceptors points to the utility of sulfonamide groups in catalysis, enabling selective synthesis processes under mild conditions (D’Angelo & Taylor, 2016).
Anti-Corrosion Properties
Studies on quinoxalinyl-dihydropyrazolyl-phenyl-methanesulfonamides have shown their effectiveness as corrosion inhibitors for mild steel in acidic conditions. These compounds demonstrate how sulfonamide derivatives can provide protective efficacy against corrosion, with their adsorption characteristics offering insights into their interaction with metal surfaces (Olasunkanmi et al., 2016).
Drug Metabolism and Biocatalysis
The application of biocatalysis in drug metabolism, specifically the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator using Actinoplanes missouriensis, showcases the role of sulfonamide derivatives in producing significant amounts of metabolites for structural characterization. This approach not only supports the structure elucidation of metabolites but also facilitates the monitoring and quantification of drug metabolites during clinical investigations (Zmijewski et al., 2006).
Wirkmechanismus
The mechanism of action of this compound is not clear without specific context. If it’s a drug, it would depend on the biological target of the drug. The presence of the sulfonamide group suggests it might have some biological activity, as many drugs (such as certain antibiotics) contain this group .
Safety and Hazards
Zukünftige Richtungen
The future directions for research on this compound would depend on its intended use. If it’s a drug, future research could involve further testing of its efficacy and safety, possibly followed by clinical trials. If it’s a chemical intermediate, future research could involve finding new synthetic routes or applications .
Eigenschaften
IUPAC Name |
N-[4-[2-ethylsulfonyl-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5S2/c1-3-26(22,23)19-15(16-5-4-10-24-16)11-14(17-19)12-6-8-13(9-7-12)18-25(2,20)21/h4-10,15,18H,3,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LASSMRAWHIDRFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

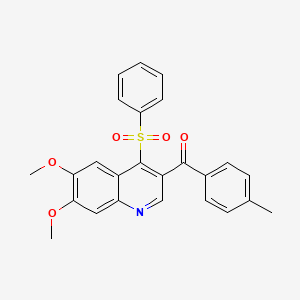

![5-(4-Fluorophenyl)-6-methyl-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2862342.png)
![4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2862346.png)
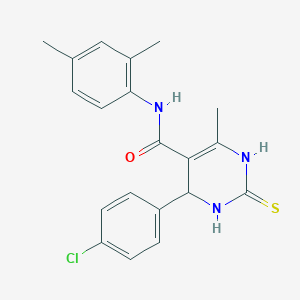
![Ethyl 4-[2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonylacetyl]piperazine-1-carboxylate](/img/structure/B2862352.png)

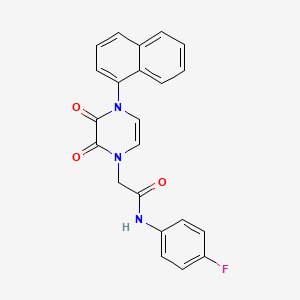
![1,4-Dioxaspiro[4.4]nonan-6-amine](/img/structure/B2862355.png)
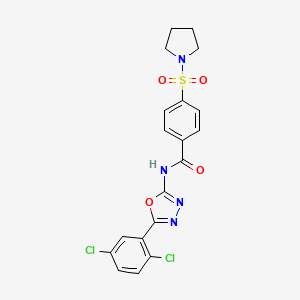
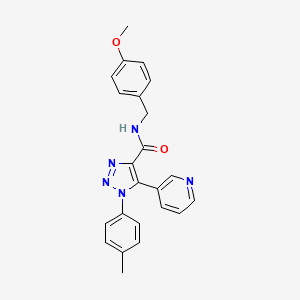
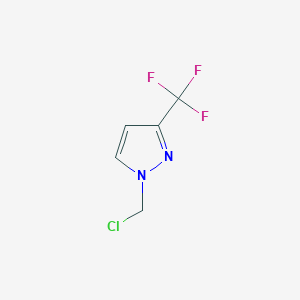
![N-[2-(1H-indol-3-ylsulfanyl)ethyl]-3,3-diphenylpropanamide](/img/structure/B2862359.png)
